Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Description
Structural Taxonomy of Benzo[d]thiazole Derivatives
The benzo[d]thiazole system constitutes a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a 1,3-thiazole heterocycle. This bicyclic architecture enforces coplanarity across its nine atoms, creating a rigid, electron-deficient platform that facilitates π-π stacking interactions with biological targets. Substituent patterns on the benzo[d]thiazole nucleus critically influence pharmacological behavior:
In the subject compound, 5,7-dimethyl substitution serves dual purposes: steric shielding of reactive positions and enhancement of membrane permeability through increased hydrophobicity. The 2-hydrazine substituent introduces a nucleophilic center capable of forming Schiff base linkages with carbonyl groups in biological systems.
Pharmacophoric Significance of Hydrazone Linkers in Medicinal Chemistry
Hydrazone linkers (-NH-N=CH-) constitute dynamic pharmacophoric elements that confer unique advantages in drug design:
- Conformational adaptability : The sp²-hybridized nitrogen in the imine bond allows rotation about the C=N axis, enabling optimal spatial orientation for target engagement.
- Protonation equilibria : The basic imine nitrogen (pKₐ ≈ 3–5) facilitates pH-dependent solubility changes, enhancing tissue-specific drug release.
- Metal chelation capacity : The N-N=CH- motif can coordinate transition metals, potentially interfering with metalloenzyme catalysis in pathogens.
In methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate, the hydrazone linker bridges the benzo[d]thiazole pharmacophore with the benzoyl ester moiety. This arrangement creates an extended conjugation system ($$ \lambda_{\text{max}} $$ ≈ 280–320 nm) detectable via UV spectroscopy, while maintaining sufficient flexibility for induced-fit binding.
Rationale for Hybridization in Drug Discovery
The strategic fusion of benzo[d]thiazole and hydrazone components addresses three key challenges in contemporary pharmacotherapy:
A. Multi-target engagement :
The planar benzo[d]thiazole core preferentially interacts with ATP-binding sites in kinases, while the hydrazone linker enables simultaneous hydrogen bonding with catalytic residues. Molecular docking studies suggest that such hybrids can span 8–12 Å between critical binding pockets, a distance optimally bridged by the subject compound's architecture.
B. Pharmacokinetic optimization :
Hybridization counterbalances the inherent limitations of individual components:
C. Synthetic tractability :
The compound's modular design permits sequential assembly via:
Properties
IUPAC Name |
methyl 4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-8-11(2)15-14(9-10)19-18(25-15)21-20-16(22)12-4-6-13(7-5-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOYMYGOQIKNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 5,7-dimethylbenzo[d]thiazole-2-amine with methyl 4-formylbenzoate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazole compounds.
Scientific Research Applications
Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Analogs with Benzoate Esters and Heterocyclic Cores
Several compounds in the evidence share structural motifs with the target molecule, particularly benzoate esters fused with nitrogen- or sulfur-containing heterocycles. Key examples include:
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
- Structure: A quinoline-piperazine-benzoate hybrid.
- Synthesis : Crystallized from ethyl acetate as a yellow solid .
- Key Differences: The quinoline core (vs. benzo[d]thiazole) and piperazine linker introduce distinct electronic and steric properties.
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
- Structure: Includes a 4-fluorophenyl substituent on the quinoline.
- Impact of Substituents : The electron-withdrawing fluorine atom increases polarity and may improve solubility in polar solvents compared to the dimethyl groups in the target compound .
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b)
- Structure : Combines thiazole, piperazine, and urea groups.
Hydrazine Derivatives and Thiazole-Based Compounds
Hydrazine-linked heterocycles are recurrent in the evidence, enabling comparisons of reactivity and bioactivity:
4-Methyl-2-phenylthiazole-5-carbohydrazide (2)
- Structure : A thiazole-carbohydrazide derivative.
- Synthetic Utility: Serves as a precursor for thiadiazoles and thiazolidinones via reactions with hydrazonoyl chlorides or α-halo compounds .
- Biological Activity : Derivatives exhibit anticancer activity (e.g., compound 7b: IC₅₀ = 1.61 µg/mL against HepG-2 cells), suggesting that the target compound’s benzo[d]thiazole-hydrazinecarbonyl structure may also show promise in oncology .
Methyl 2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinecarbodithioate
- Structure : A thiazole-hydrazinecarbodithioate hybrid.
- Synthesis : Formed via reaction with methyl hydrazinecarbodithioate, highlighting the versatility of hydrazine intermediates in constructing complex heterocycles .
Biological Activity
Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.
The synthesis of this compound typically involves the condensation of methyl benzoate with hydrazine derivatives and subsequent functionalization to introduce the benzothiazole moiety. The reaction conditions often include refluxing in organic solvents like methanol or dimethylformamide (DMF) under acidic or basic conditions to facilitate the formation of the desired compound.
Chemical Structure:
- Molecular Formula: C_{17}H_{18}N_{4}O_{2}S
- Molecular Weight: 342.42 g/mol
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets. The benzothiazole moiety is known for its ability to interact with enzymes and receptors, potentially modulating their activity. The hydrazinecarbonyl group may enhance the compound's ability to form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
Case Study:
A study conducted on human breast cancer cell lines (MDA-MB-231) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value below 10 µM . The mechanism was associated with increased reactive oxygen species (ROS) production leading to oxidative stress.
Pharmacological Studies
In vivo studies have further supported the biological activities of this compound. Animal models treated with this compound exhibited significant tumor growth inhibition compared to control groups.
Table: In Vivo Efficacy
| Treatment Group | Tumor Volume (mm³) | Percentage Inhibition (%) |
|---|---|---|
| Control | 1500 | - |
| Methyl Compound | 750 | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
